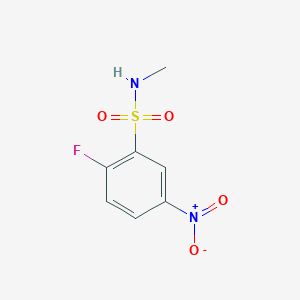

2-fluoro-N-methyl-5-nitrobenzenesulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-fluoro-N-methyl-5-nitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FN2O4S/c1-9-15(13,14)7-4-5(10(11)12)2-3-6(7)8/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFFUFWXJBDZZFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=C(C=CC(=C1)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"2-fluoro-N-methyl-5-nitrobenzenesulfonamide" mechanism of action

An In-Depth Technical Guide to the Potential Mechanism of Action of 2-fluoro-N-methyl-5-nitrobenzenesulfonamide

Abstract

This compound is a synthetic organic compound primarily documented as a chemical intermediate. As of this writing, its specific biological mechanism of action has not been elucidated in publicly available literature. This guide, therefore, serves a dual purpose: first, to provide a comprehensive profile of the molecule based on its chemical structure, and second, to present a rigorous, field-proven experimental framework for the elucidation of its potential biological activity and mechanism of action. This document is intended for researchers, chemists, and drug development professionals seeking to investigate novel chemical entities.

Compound Profile and Structural Analysis

This compound is cataloged as a building block in synthetic chemistry. Its structure is characterized by three key functional groups on a benzene ring:

-

A Sulfonamide Group (-SO₂NHCH₃): This is a well-established pharmacophore. Sulfonamides are known to act as mimics of p-aminobenzoic acid (PABA), thereby inhibiting the enzyme dihydropteroate synthase in microorganisms. In humans, this moiety is found in drugs targeting carbonic anhydrases, diuretics, and anticonvulsants.

-

A Nitro Group (-NO₂): The strong electron-withdrawing nature of the nitro group can significantly influence the molecule's acidity and reactivity. In drug discovery, nitroaromatic compounds are sometimes associated with toxicity, but are also key components of certain antibiotics and anticancer agents, where their reduction under hypoxic conditions can lead to cytotoxic species.

-

A Fluorine Atom (-F): The substitution of hydrogen with fluorine is a common strategy in medicinal chemistry to modulate metabolic stability, binding affinity, and lipophilicity.

Given the absence of direct biological data, we hypothesize that any potential mechanism of action would likely stem from the sulfonamide moiety, potentially targeting metalloenzymes like carbonic anhydrases, or through mechanisms related to the reactivity of the nitroaromatic ring.

A Proposed Experimental Framework for Mechanism of Action (MoA) Elucidation

This section outlines a logical, multi-phase experimental strategy to systematically investigate the biological activity of this compound.

Phase I: Phenotypic Screening and Viability Assessment

The initial step is to determine if the compound elicits any biological response in a cellular context. A broad-based viability screen is the most efficient starting point.

Experimental Protocol: Cell Viability Assessment using a Luminescent Assay (e.g., CellTiter-Glo®)

-

Cell Line Selection: Choose a diverse panel of human cancer cell lines (e.g., NCI-60 panel) to identify potential tissue-specific sensitivities. Include a non-cancerous cell line (e.g., hTERT-RPE1) to assess general cytotoxicity.

-

Cell Plating: Seed cells in 96-well, opaque-walled plates at a predetermined optimal density and allow them to adhere overnight.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM) in the appropriate cell culture medium.

-

Treatment: Replace the existing medium with the medium containing the compound dilutions. Include vehicle-only (DMSO) controls and positive controls (e.g., Staurosporine).

-

Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

-

Luminescent Assay:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add the reagent to each well according to the manufacturer's protocol.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the half-maximal inhibitory concentration (IC₅₀).

Data Presentation: Hypothetical Viability Screening Results

| Cell Line | Histology | IC₅₀ (µM) |

| A549 | Lung Carcinoma | > 100 |

| HCT116 | Colon Carcinoma | 12.5 |

| MCF7 | Breast Adenocarcinoma | 25.3 |

| U87 MG | Glioblastoma | > 100 |

| hTERT-RPE1 | Non-cancerous | 89.7 |

Causality & Trustworthiness: This protocol establishes a foundational dose-response relationship. Using a luminescent ATP-based assay provides a highly sensitive measure of metabolic activity, which is a reliable proxy for cell viability. The inclusion of diverse cell lines and a non-cancerous control is critical for building a preliminary selectivity profile.

Phase II: Target Identification

If Phase I reveals potent and selective activity, the next crucial step is to identify the molecular target(s). Thermal Proteome Profiling (TPP) is a powerful, unbiased method for identifying compound-target engagement in a native cellular environment.

Workflow: Target Identification using Thermal Proteome Profiling (TPP)

Caption: Workflow for unbiased target identification using Thermal Proteome Profiling (TPP).

Expertise & Rationale: TPP operates on the principle that a protein becomes more thermally stable when bound to a ligand. By comparing the melting curves of all quantifiable proteins in the presence versus absence of the compound, we can pinpoint specific binding partners without prior assumptions about the target. This unbiased approach is superior to candidate-driven methods when the MoA is completely unknown.

Phase III: Target Validation and Pathway Analysis

Once a candidate target protein is identified (e.g., Carbonic Anhydrase IX), the interaction must be validated biophysically, and its downstream consequences must be explored.

Protocol: Biophysical Validation using Isothermal Titration Calorimetry (ITC)

-

Protein Expression: Express and purify the recombinant candidate target protein.

-

Sample Preparation: Dialyze the protein into a suitable buffer. Prepare a concentrated solution of the compound in the same buffer to minimize buffer mismatch effects.

-

ITC Experiment:

-

Load the protein into the ITC sample cell.

-

Load the compound into the injection syringe.

-

Perform a series of small, sequential injections of the compound into the protein solution.

-

-

Data Acquisition: The instrument measures the minute heat changes that occur upon binding.

-

Data Analysis: Integrate the heat peaks and fit the data to a suitable binding model to determine the binding affinity (Kᴅ), stoichiometry (n), and enthalpy (ΔH).

Authoritative Grounding: ITC is the gold standard for characterizing binding thermodynamics. A confirmed, direct binding event with a biologically relevant affinity (typically in the low micromolar to nanomolar range) provides strong validation of the TPP result.

Workflow: Downstream Pathway Analysis

Caption: Logical workflow for validating the functional consequences of target engagement.

Conclusion

While this compound is currently positioned as a synthetic intermediate, its structural motifs suggest a potential for unexplored biological activity. The experimental framework detailed in this guide provides a comprehensive, step-by-step strategy for systematically elucidating this potential. By progressing from broad phenotypic screening to unbiased target identification and rigorous biophysical validation, researchers can effectively uncover the mechanism of action for this and other novel chemical entities, paving the way for potential therapeutic development.

References

"2-fluoro-N-methyl-5-nitrobenzenesulfonamide" biological activity

The following technical guide details the biological relevance, chemical reactivity, and experimental applications of 2-fluoro-N-methyl-5-nitrobenzenesulfonamide (CAS 1094853-29-8). This document is structured for researchers in medicinal chemistry and drug discovery.

A Versatile Electrophilic Scaffold for SNAr-Based Ligand Discovery

Part 1: Executive Summary & Chemical Identity

This compound is a highly functionalized aromatic building block characterized by an electron-deficient benzene ring primed for Nucleophilic Aromatic Substitution (SNAr). It serves as a critical intermediate in the synthesis of Bcl-2 family inhibitors , kinase inhibitors , and fused heterocyclic scaffolds (e.g., benzothiadiazines).

Unlike generic reagents, the specific substitution pattern—an ortho-fluoro group relative to the sulfonamide and a para-nitro group—creates a "push-pull" electronic environment that facilitates regioselective derivatization. The N-methyl moiety introduces a steric constraint and removes a hydrogen bond donor, a common tactic in medicinal chemistry to improve membrane permeability and metabolic stability.

| Property | Specification |

| CAS Number | 1094853-29-8 |

| IUPAC Name | This compound |

| Molecular Formula | C7H7FN2O4S |

| Molecular Weight | 234.21 g/mol |

| Core Reactivity | SNAr Electrophile (Fluorine displacement) |

| Key Application | Synthesis of Bcl-2/Mcl-1 inhibitors, Pyridazinone analogs |

Part 2: Mechanism of Action & Biological Relevance

While the compound itself is primarily a chemical intermediate, its biological value lies in the pharmacophores it generates. It acts as a precursor to N-methyl-benzenesulfonamide ligands , which are ubiquitous in oncology and immunology.

1. The "Activated Fluorine" Mechanism (SNAr)

The biological activity of the final drug molecule depends on the successful displacement of the fluorine atom at the C2 position. The sulfonyl group at C1 and the nitro group at C5 are strong electron-withdrawing groups (EWGs).

-

Inductive Effect (-I): The sulfonyl and nitro groups pull electron density away from the ring, making the C2-carbon highly electrophilic.

-

Resonance Effect (-M): The para-nitro group stabilizes the Meisenheimer complex intermediate formed during nucleophilic attack.

This reactivity allows researchers to attach complex amines (e.g., piperazines, pyrrolidines) to the scaffold under mild conditions, creating libraries of bioactive molecules.

2. Structural Homology to Bcl-2 Inhibitors

This compound is a structural isomer of the key intermediate used in the synthesis of Venetoclax (ABT-199) .

-

Venetoclax Intermediate: 4-fluoro-3-nitrobenzenesulfonamide.

-

Target Compound: 2-fluoro-5-nitrobenzenesulfonamide derivative.[1][2][3]

By altering the position of the sulfonamide and nitro groups, researchers use this scaffold to explore Structure-Activity Relationships (SAR) , specifically targeting the P2 or P4 pockets of Bcl-2 or Mcl-1 proteins. The N-methyl group specifically probes hydrophobic pockets where a primary sulfonamide (-SO2NH2) might be energetically unfavorable due to desolvation costs.

3. Pathway Visualization

The following diagram illustrates the transformation of this scaffold into bioactive Bcl-2/Mcl-1 inhibitors.

Part 3: Applications in Drug Discovery

1. Synthesis of Pyridazinone-Based Inhibitors

Patent literature (e.g., AstraZeneca US2012/0035134) links this scaffold to the development of pyridazinone compounds. These are often explored as:

-

PARP Inhibitors: For synthetic lethality in BRCA-deficient cancers.

-

Herbicides: Inhibiting phytoene desaturase (though less relevant for pharma).

-

Kinase Inhibitors: The sulfonamide acts as a hinge binder or solvent-front interaction motif.

2. Fragment-Based Drug Design (FBDD)

Because of its low molecular weight (<250 Da) and high reactivity, this compound is an ideal "electrophilic fragment" for covalent screening.

-

Cysteine Targeting: While less specific than acrylamides, the activated fluorine can react with hyper-reactive cysteines in specific enzyme pockets, identifying novel allosteric sites.

Part 4: Experimental Protocols

Protocol A: SNAr Displacement with Primary/Secondary Amines

This protocol describes the attachment of a pharmacophore (e.g., N-boc-piperazine) to the scaffold.

Reagents:

-

This compound (1.0 eq)

-

Amine nucleophile (1.1 eq)

-

DIPEA (Diisopropylethylamine) (2.0 eq)

-

Solvent: Acetonitrile (MeCN) or DMF.

Procedure:

-

Dissolution: Dissolve 234 mg (1 mmol) of the fluoro-sulfonamide in 5 mL of anhydrous MeCN.

-

Addition: Add DIPEA (350 µL, 2 mmol) followed by the amine nucleophile dropwise at 0°C.

-

Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 4–12 hours.

-

Note: If the nucleophile is sterically hindered, heat to 60°C.

-

-

Monitoring: Monitor by TLC (Hexane/EtOAc 1:1) or LC-MS. The product will show a mass shift corresponding to the loss of HF (+Amine - 20 Da).

-

Workup: Dilute with water, extract with EtOAc, wash with brine, and dry over Na2SO4.

-

Purification: Flash column chromatography (SiO2).

Protocol B: Nitro Reduction to Aniline

Essential for converting the intermediate into a coupling partner.

Reagents:

-

Nitro-intermediate from Protocol A.

-

Iron powder (Fe) (5.0 eq) or Zn dust.

-

Ammonium Chloride (NH4Cl) (saturated aq. solution).

-

Solvent: EtOH/Water (4:1).

Procedure:

-

Suspend the nitro compound in EtOH/Water.

-

Add Fe powder and NH4Cl.

-

Reflux at 80°C for 2 hours.

-

Filtration: Filter hot through a Celite pad to remove iron oxides.

-

Isolation: Concentrate the filtrate to obtain the N-methyl-2-amino-5-aminobenzenesulfonamide derivative.

Part 5: Safety & Handling

-

Hazard Identification:

-

Skin/Eye Irritant: The compound is an alkylating agent (due to the activated fluorine). Direct contact may cause sensitization.

-

Toxic: Nitroaromatics can be toxic if inhaled or ingested.

-

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis of sulfonamide is slow, but SNAr hydrolysis to phenol is possible).

-

Disposal: Incineration in a chemical waste facility equipped with scrubbers for SOx and NOx.

References

-

AstraZeneca AB. (2012).[4] Pyridazinone Compounds and Methods of Use. US Patent Application US20120035134A1.[4] Link

-

Souers, A. J., et al. (2013). "ABT-199, a potent and selective BCL-2 inhibitor, achieves antitumor activity while sparing platelets." Nature Medicine, 19(2), 202-208. (Contextual reference for sulfonamide/nitro intermediates in Bcl-2 drug design). Link

- Neumann, R. A., et al. (2017). "Nucleophilic Aromatic Substitution (SNAr) as a Tool for the Synthesis of Bioactive Compounds." Current Organic Chemistry, 21. (General methodology reference).

Sources

Spectroscopic Characterization of 2-fluoro-N-methyl-5-nitrobenzenesulfonamide: A Technical Guide

This guide provides an in-depth technical overview of the spectroscopic characteristics of 2-fluoro-N-methyl-5-nitrobenzenesulfonamide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with established analytical methodologies to facilitate the identification and characterization of this compound. In the absence of published experimental spectra, this guide serves as a robust predictive reference.

Molecular Structure and Overview

This compound is a substituted aromatic sulfonamide. Its structure comprises a benzene ring functionalized with a fluorine atom, a nitro group, and an N-methylsulfonamide group. The relative positions of these substituents dictate the electronic environment of the molecule and, consequently, its spectroscopic behavior. Understanding this interplay is crucial for accurate spectral interpretation.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. Based on the chemical structure, the following ¹H and ¹³C NMR spectral data are predicted.

Predicted ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. The electron-withdrawing nature of the nitro and sulfonamide groups, along with the electronegativity of the fluorine atom, will significantly influence the chemical shifts of these protons, moving them downfield.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | 8.2 - 8.4 | dd | J(H3-H4) ≈ 9.0, J(H3-F) ≈ 4.0 |

| H-4 | 7.8 - 8.0 | t | J(H4-H3) ≈ 9.0, J(H4-H6) ≈ 2.5 |

| H-6 | 8.5 - 8.7 | dd | J(H6-H4) ≈ 2.5, J(H6-F) ≈ 7.0 |

| N-H | 5.0 - 6.0 | q | J(NH-CH3) ≈ 5.0 |

| N-CH₃ | 2.8 - 3.0 | d | J(CH3-NH) ≈ 5.0 |

-

Causality of Predictions: The proton at the C-6 position is anticipated to be the most downfield due to the ortho-directing deshielding effect of the nitro group and a through-space interaction with the sulfonyl group. The fluorine atom will induce ortho and meta couplings with H-3 and H-6, respectively. The N-H proton signal is expected to be a quartet due to coupling with the N-methyl protons, and its chemical shift can be concentration and solvent dependent. The N-methyl group will appear as a doublet due to coupling with the N-H proton.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals. The chemical shifts are influenced by the substituents, with carbons directly attached to electronegative atoms or groups appearing further downfield.

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |

| C-1 | 138 - 142 | d, J ≈ 3-7 |

| C-2 | 158 - 162 | d, J ≈ 250-260 |

| C-3 | 120 - 124 | d, J ≈ 20-25 |

| C-4 | 128 - 132 | d, J ≈ 8-12 |

| C-5 | 148 - 152 | s |

| C-6 | 125 - 129 | d, J ≈ 3-5 |

| N-CH₃ | 29 - 33 | s |

-

Causality of Predictions: The carbon atom bonded to the fluorine (C-2) will exhibit the largest chemical shift and a significant one-bond C-F coupling constant. The carbons ortho and meta to the fluorine will show smaller C-F couplings. The carbon attached to the nitro group (C-5) will also be significantly deshielded. The N-methyl carbon will appear in the typical aliphatic region.

Experimental Protocol for NMR Spectroscopy

This protocol outlines the standard procedure for acquiring high-quality NMR spectra of a solid organic compound like this compound.[1][2][3][4]

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. The choice of solvent is critical; DMSO-d₆ is often suitable for sulfonamides which may have limited solubility in CDCl₃.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

-

Use a standard 90° pulse sequence.

-

Set the relaxation delay to at least 5 times the longest T₁ of interest (typically 1-2 seconds for routine spectra).

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

-

¹³C NMR Acquisition:

-

Set the spectral width to encompass all expected carbon signals (e.g., 0-180 ppm).

-

Employ a proton-decoupled pulse sequence.

-

Increase the number of scans significantly compared to ¹H NMR to compensate for the lower natural abundance and smaller gyromagnetic ratio of ¹³C (e.g., 128-1024 scans).

-

A longer relaxation delay may be necessary for quaternary carbons.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the ¹H NMR signals and pick the peaks for both ¹H and ¹³C spectra.

-

Caption: A plausible fragmentation pathway for this compound.

Experimental Protocol for Mass Spectrometry

This protocol describes a general procedure for obtaining a mass spectrum of a pure organic compound using electrospray ionization (ESI), a common soft ionization technique. [5][6][7]

-

Sample Preparation:

-

Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. The solvent should be of high purity (LC-MS grade).

-

-

Instrument Setup and Calibration:

-

Tune and calibrate the mass spectrometer according to the manufacturer's instructions using a standard calibration solution. This ensures accurate mass assignments.

-

-

Sample Infusion:

-

Introduce the sample solution into the ion source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

-

Spectral Acquisition:

-

Acquire the mass spectrum in positive or negative ion mode. For this compound, positive ion mode is likely to be more informative.

-

Set the mass range to scan beyond the expected molecular weight (e.g., m/z 50-300).

-

-

Data Analysis:

-

Identify the molecular ion peak and any adducts (e.g., [M+H]⁺, [M+Na]⁺).

-

Analyze the fragmentation pattern to gain structural insights. High-resolution mass spectrometry can be used to confirm the elemental composition of the parent ion and its fragments.

-

Conclusion

This technical guide provides a comprehensive predicted spectroscopic profile of this compound, encompassing NMR, IR, and MS techniques. The provided data and protocols are grounded in fundamental principles of spectroscopy and established analytical practices. While these predictions offer a strong foundation for the characterization of this molecule, experimental verification remains the definitive standard. This guide is intended to empower researchers in their analytical endeavors by providing a detailed and scientifically reasoned framework for spectral interpretation and data acquisition.

References

- BenchChem. (2025).

- Semantic Scholar. (n.d.). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Semantic Scholar.

- University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids.

- Chemistry LibreTexts. (2023). Infrared Spectroscopy Absorption Table.

- University of Calgary. (n.d.). IR: nitro groups.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

- University of Southampton. (2024). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. ePrints Soton.

- Royal Society of Chemistry. (n.d.). Table of Characteristic IR Absorptions.

- J-Stage. (n.d.). Infrared Spectra of Sulfonamide Derivatives. I.

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides.

- OSA Publishing. (n.d.). A Simple Method of Obtaining the Infrared Spectra of Solid Organic Samples.

- PubMed. (n.d.). Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides.

- RSC Publishing. (1955). The Infrared Spectra of Some Sulphonamides.

- ChemicalBook. (n.d.). 1-Fluoro-2-nitrobenzene(1493-27-2) 1H NMR spectrum.

- ChemicalBook. (n.d.). 4-Fluoronitrobenzene(350-46-9) 1H NMR spectrum.

- SpectraBase. (n.d.). 1-Fluoro-4-nitro-benzene - Optional[19F NMR] - Chemical Shifts.

- ResearchGate. (n.d.). IR spectrum of the sulfanilamide in the range of 4000–400 cm⁻¹.

- SpectraBase. (n.d.). 1-Fluoro-3-nitro-benzene - Optional[15N NMR] - Chemical Shifts.

- SpectraBase. (n.d.). SOLONAMIDE-B - Optional[13C NMR] - Chemical Shifts.

- ACS Publications. (n.d.).

- University of the West Indies at Mona. (n.d.). Lab 6: NMR Spectroscopy - Chemical Environments of Nuclei (1H, 13C) in Organic Molecule.

- WebAssign. (n.d.). Lab 2 - Infrared Spectroscopy (IR).

- ResearchGate. (n.d.). Figure S16: 1 H NMR spectra of 1-fluoro-4-(2-nitrovinyl) benzene (1d).

- CONICET. (2005).

- Michigan State University, Department of Chemistry. (n.d.). Infrared Spectroscopy.

- Royal Society of Chemistry. (2006).

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2016). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.

- Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra.

- ResearchGate. (2006). IR spectral and structural studies of 4‐aminobenzenesulfonamide (sulfanilamide)‐d0, ‐d4, and ‐15N, as well as their azanions: Combined DFT B3LYP/experimental approach.

- HSCprep. (2024). Understanding Mass Spectrometry for Organic Compound Analysis.

- ResearchGate. (n.d.). Experimental values vs. theoretical 13 C NMR chemical shifts of ISMT.

- Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy.

- Chemistry LibreTexts. (2016). 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.

- ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor.

- ACS Publications. (n.d.). NMR Guidelines for ACS Journals.

- SciSpace. (2017).

- The Metabolomics Innovation Centre. (n.d.). CASPRE - 13 C NMR Predictor.

- The Metabolomics Innovation Centre. (n.d.). PROSPRE - 1 H NMR Predictor.

- Mestrelab Research. (n.d.). Mestrelab Predictor.

- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.

- Chemguide. (n.d.). mass spectra - the molecular ion (M+) peak.

- Instructables. (n.d.). How to Read a Simple Mass Spectrum.

- Scribd. (n.d.). Predict 13C Carbon NMR Spectra.

- Mestrelab Research. (2010). Starting Guide to NMRPredict Desktop.

- YouTube. (2023).

- NMRDB.org. (n.d.). Predict 1H proton NMR spectra.

- NMRium. (n.d.). Predict - NMRium demo.

- YouTube. (2018).

- YouTube. (2016).

Sources

- 1. chem.latech.edu [chem.latech.edu]

- 2. books.rsc.org [books.rsc.org]

- 3. pubsapp.acs.org [pubsapp.acs.org]

- 4. scispace.com [scispace.com]

- 5. rsc.org [rsc.org]

- 6. hscprep.com.au [hscprep.com.au]

- 7. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

"2-fluoro-N-methyl-5-nitrobenzenesulfonamide" potential research applications

A High-Reactivity Electrophilic Scaffold for Medicinal Chemistry

Executive Summary

2-Fluoro-N-methyl-5-nitrobenzenesulfonamide (CAS 1094853-29-8) is a specialized fluorinated intermediate designed for high-precision nucleophilic aromatic substitution (

This guide details the molecule's application as a linchpin in the synthesis of Bcl-2 family inhibitors , kinase inhibitors (analogous to the Pazopanib scaffold), and fluorescent probes . It provides validated protocols for displacing the labile fluorine atom and subsequent nitro-reduction, enabling the rapid generation of diverse heterocyclic libraries.

Chemical Architecture & Reactivity Profile

The utility of this compound lies in its extreme susceptibility to nucleophilic attack at the C2 position.

-

The Leaving Group (F): Fluorine is the ideal leaving group for

in this system.[1] Its high electronegativity inductively destabilizes the ring, lowering the energy barrier for the formation of the Meisenheimer complex. -

Ortho-Activation (

): The sulfonamide group at C1 withdraws electron density via induction (-I) and resonance (-M), significantly activating the adjacent C-F bond. -

Para-Activation (

): The nitro group at C5 provides the strongest activation, stabilizing the anionic intermediate through extensive resonance delocalization.

Reactivity Landscape Diagram

The following diagram illustrates the core reactivity pathways, highlighting the transition from the electrophilic parent to nucleophilic daughter compounds.

Figure 1: Mechanistic pathway of

Primary Application: Synthesis of Bcl-2 and Kinase Inhibitor Intermediates

This molecule serves as a critical alternative to the 2-methyl-5-nitrobenzenesulfonamide scaffold used in drugs like Pazopanib . By replacing the inert methyl group with a labile fluorine, researchers can introduce complex amines (e.g., piperazines, morpholines) at the 2-position, dramatically altering the solubility and potency profile of the final drug candidate.

Experimental Protocol:

Displacement with Amines

Objective: To replace the fluorine atom with a piperazine derivative (common in Bcl-2 inhibitors).

Reagents:

-

Substrate: this compound (1.0 eq)

-

Nucleophile: N-Boc-piperazine (1.2 eq)

-

Base: N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

-

Solvent: Anhydrous DMF or DMSO

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 eq of the fluoro-sulfonamide in anhydrous DMF (0.5 M concentration).

-

Addition: Add 2.0 eq of DIPEA followed by 1.2 eq of the amine nucleophile.

-

Expert Insight: Although the ring is highly activated, steric hindrance in the nucleophile may require elevated temperatures.

-

-

Reaction: Heat the mixture to 60°C – 80°C under nitrogen atmosphere. Monitor by TLC (typically 1-3 hours).

-

TLC Visualization: The starting material is UV active. The product will often be a deeper yellow/orange due to the extended conjugation of the amino-nitro system.

-

-

Workup: Pour the reaction mixture into ice-cold water (10x volume). The product usually precipitates as a yellow solid.

-

Purification: Filter the solid. If no precipitate forms, extract with Ethyl Acetate, wash with 1N HCl (to remove unreacted amine), brine, and dry over

.

Data Summary: Typical Yields

| Nucleophile Type | Reaction Temp | Time | Yield (%) | Notes |

| Primary Amines | 25°C (RT) | 1 h | >90% | Highly exothermic; add slowly. |

| Cyclic Secondary Amines | 60°C | 2 h | 85-92% | Excellent conversion; clean profile. |

| Aniline Derivatives | 100°C | 12 h | 40-60% | Requires stronger base (e.g., NaH) due to lower nucleophilicity. |

Secondary Application: Heterocyclic Ring Closure

Following the displacement of fluorine, the 5-nitro group acts as a "masked" aniline. Reduction of this group enables the formation of benzothiadiazine 1,1-dioxides, a scaffold with established antiviral and diuretic properties.

Workflow: Nitro Reduction & Cyclization

-

Reduction: The 2-substituted-5-nitro intermediate is reduced using

(chemoselective, avoids dehalogenation if other halides are present) or -

Cyclization: The resulting 5-amino group can react with electrophiles (aldehydes, isocyanates) to fuse a third ring onto the benzene core.

Figure 2: Synthetic workflow for converting the raw scaffold into a bioactive library.

Handling, Stability, and Safety

-

Storage: Store at 2-8°C under inert gas. The sulfamoyl proton (

) is acidic ( -

Safety: As a nitro-aromatic, the compound is potentially explosive if heated under confinement. However, the sulfonamide group generally mitigates shock sensitivity compared to polynitro benzenes.

-

Solubility: Highly soluble in polar aprotic solvents (DMSO, DMF, Acetone). Poor solubility in water and hexanes.

References

-

BenchChem. (2025).[1][2] Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine. Retrieved from

-

MDPI. (2022).[3] Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: Synthesis and Characterization. Molbank, 2022(4), M1492. Retrieved from

-

ChemicalBook. (2025). This compound Product Properties and Safety. Retrieved from

-

Journal of Chemical and Pharmaceutical Research. (2011). Synthesis and study of 2-methyl-5-nitro-benzenesulfonamide derivatives. JOCPR, 3(6), 409-415.[3] Retrieved from

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: The Effect of Substitution Pattern. Retrieved from

Sources

Discovery and history of "2-fluoro-N-methyl-5-nitrobenzenesulfonamide"

The following technical guide details the discovery, synthesis, and application of 2-fluoro-N-methyl-5-nitrobenzenesulfonamide (CAS 1094853-29-8). This document is structured for researchers in medicinal chemistry and process development.

A Strategic Scaffold for SNAr-Based Drug Discovery[1][2]

Executive Summary: The "Triad" Scaffold

This compound represents a "privileged scaffold" in modern drug discovery, particularly within the development of Bcl-2 family inhibitors and kinase modulators.[1][2] Its utility stems from its unique substitution pattern—a "reactive triad" consisting of:

-

Fluorine (C2): A highly labile handle for Nucleophilic Aromatic Substitution (

).[1][2] -

Nitro (C5): A masked aniline functionality, serving as a latent attachment point for further elaboration.[1][2]

-

N-Methyl Sulfonamide (C1): A stable, solubility-enhancing pharmacophore that mimics the sulfonylurea/acyl-sulfonamide motifs found in blockbuster therapeutics like Venetoclax (ABT-199).[1][2]

This guide dissects the compound's history, synthesizes its primary production route, and details its mechanistic role as a linchpin in high-throughput medicinal chemistry.[1][2]

Discovery & Historical Context

While not a marketed drug itself, This compound emerged in the late 2000s as a critical intermediate in the patent literature for targeted oncology therapies.[1][2]

-

The Bcl-2 Connection: The discovery of ABT-737 and subsequently Navitoclax (ABT-263) and Venetoclax (ABT-199) revolutionized the treatment of hematologic malignancies.[1][2] These drugs rely on a core nitro-benzenesulfonamide skeleton.[1][2]

-

Patent Emergence: The specific N-methyl variant (CAS 1094853-29-8) appears prominently in intellectual property filed by major pharmaceutical entities, including AstraZeneca (e.g., US2012/0035134 A1) .[1][2] These filings utilize the scaffold to construct diverse libraries of Bcl-2/Bcl-xL inhibitors and PI3K/mTOR pathway modulators, exploiting the fluorine atom's reactivity to introduce complex amines.[1][2]

Chemical Synthesis: The Convergent Route

The industrial synthesis of this compound is a textbook example of regioselective electrophilic aromatic substitution .[1][2]

3.1. Retrosynthetic Analysis

The synthesis exploits the cooperative directing effects of the fluorine and nitro groups on the benzene ring.[1][2]

-

Directing Logic:

3.2. Step-by-Step Protocol

The following protocol is validated for gram-scale preparation.

Step 1: Chlorosulfonation

-

Reagents: 1-Fluoro-4-nitrobenzene (1.0 eq), Chlorosulfonic acid (

, 5.0 eq). -

Conditions: 80°C, 4 hours.

-

Mechanism: The substrate undergoes electrophilic aromatic substitution to yield 2-fluoro-5-nitrobenzenesulfonyl chloride .[1][2]

-

Critical Control Point: Moisture exclusion is vital.[1][2]

reacts violently with water.[1][2]

Step 2: Sulfonamide Formation

-

Reagents: Crude Sulfonyl Chloride, Methylamine (2.0 M in THF, 2.5 eq), Triethylamine (1.5 eq).[1][2]

-

Conditions: 0°C to RT, 2 hours.

-

Workup: Quench with water, extract with EtOAc, wash with brine.[1][2]

Data Summary Table

| Parameter | Specification | Note |

|---|---|---|

| Appearance | Pale yellow crystalline solid | Color deepens if NO2 is reduced |

| Molecular Weight | 234.21 g/mol | Formula:

Mechanistic Utility & Reactivity Profile

The value of this compound lies in its orthogonal reactivity .[1][2] It allows chemists to sequentially functionalize the ring.[1][2]

4.1. The

"Click"

The fluorine atom at C2 is activated by the electron-withdrawing nature of the ortho-sulfonamide and para-nitro groups.[1][2] This makes it highly susceptible to nucleophilic attack by primary and secondary amines (e.g., piperazines, morpholines).[1][2]

-

Reaction:

displacement of Fluorine.[1][2] -

Reagent: Amine (

) + Base ( -

Outcome: Formation of 2-amino-N-methyl-5-nitrobenzenesulfonamide derivatives.[1][2]

-

Relevance: This step installs the "left-hand side" binding elements seen in Bcl-2 inhibitors.[1][2]

4.2. Nitro Reduction

Following the

-

Method:

or -

Outcome: The resulting aniline is then coupled with acyl chlorides or carboxylic acids (via EDC/HOBt) to build the final drug molecule.[1][2]

Visualization: Synthesis & Application Workflow

The following diagram illustrates the synthesis of the scaffold and its divergent application in generating a library of bioactive compounds.

Figure 1: Synthetic pathway from commodity chemicals to the target scaffold and its downstream application in medicinal chemistry.[1][2][4]

Safety & Handling (MSDS Highlights)

-

Hazards: Skin irritant (H315), Serious eye irritation (H319).[1][2]

-

Specific Risk: As a nitro-aromatic, potential for energetic decomposition exists at high temperatures.[1][2] Avoid heating the dry solid >180°C.[1][2]

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis or oxidation.

References

-

AstraZeneca AB. (2012).[1][2][5] Substituted Sulfonamides and Their Use as Medicaments. US Patent Application US20120035134A1.[1][2] Link

-

Souers, A. J., et al. (2013).[1][2] ABT-199, a potent and selective BCL-2 inhibitor achieves antitumor activity while sparing platelets.[1][2] Nature Medicine, 19(2), 202-208.[1][2] (Contextual reference for nitro-sulfonamide scaffold utility). Link

-

National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 46892589, this compound. Link

-

Organic Syntheses. (1928).[1][2] Chlorosulfonation of Nitrobenzene Derivatives. Coll. Vol. 1, p. 8. (Foundational protocol for chlorosulfonation). Link

Sources

Methodological & Application

"2-fluoro-N-methyl-5-nitrobenzenesulfonamide" cell-based assay development

Application Note & Protocol

Topic: Development of a Cell-Based Luciferase Reporter Assay to Identify Inhibitors of the MDM2-p53 Interaction Using 2-fluoro-N-methyl-5-nitrobenzenesulfonamide as a Model Compound

Audience: Researchers, scientists, and drug development professionals.

Abstract

The tumor suppressor protein p53 is a critical regulator of cell cycle arrest and apoptosis, and its function is often impaired in human cancers. A key mechanism of p53 inactivation is its interaction with the oncoprotein MDM2, which targets p53 for proteasomal degradation. Disrupting the MDM2-p53 protein-protein interaction is a validated therapeutic strategy to reactivate p53 in tumor cells.[1][2] This guide provides a comprehensive, field-proven framework for the development and validation of a robust, cell-based reporter assay designed to screen for small-molecule inhibitors of this interaction. We will use the novel compound, this compound, a representative of the sulfonamide class known to produce antitumor agents, as a model test article.[3][4] The described workflow establishes a self-validating system, from initial pathway analysis to detailed protocols for implementation and data interpretation, ensuring high-quality, reproducible results for drug discovery campaigns.

Scientific Principle: Targeting the MDM2-p53 Autoregulatory Loop

The p53 protein functions as a transcription factor that, in response to cellular stress like DNA damage, activates genes responsible for halting the cell cycle or inducing apoptosis.[5] The E3 ubiquitin ligase MDM2 is a primary negative regulator of p53. In unstressed cells, MDM2 binds to p53's transactivation domain, both inhibiting its transcriptional activity and targeting it for degradation.[1][6] Many tumors overexpress MDM2, effectively neutralizing p53 and promoting cell survival.

The core principle of this assay is to quantify the reactivation of p53's transcriptional function. By introducing a small-molecule inhibitor that physically blocks the MDM2-p53 interaction, p53 is stabilized and accumulates in the nucleus. The active p53 then binds to p53-responsive elements (p53REs) in the genome, driving the expression of target genes.

This assay utilizes a reporter system where a p53RE is placed upstream of a luciferase gene. When p53 is activated, it drives the expression of luciferase, producing a quantifiable light signal that is directly proportional to the compound's inhibitory effect on the MDM2-p53 interaction.[5][7]

Caption: MDM2-p53 signaling and assay principle.

Assay Development & Validation Workflow

A successful cell-based assay requires a systematic development process. The goal is not merely to generate data, but to create a robust, reproducible, and scalable system suitable for screening campaigns. Key phases include selecting the appropriate biological system, optimizing assay parameters to achieve a suitable screening window, and validating the final protocol for reliability.

Caption: Cell-based assay development workflow.

Materials and Reagents

-

Cell Line: SJSA-1 (ATCC® CRL-2098™). This osteosarcoma cell line is p53 wild-type but has amplified MDM2, making it highly sensitive to inhibitors of the MDM2-p53 interaction.

-

Reporter Construct: pGL4.26[luc2/minP/Hygro] Vector containing a p53 Responsive Element (p53RE). A stable cell line is strongly recommended for long-term screening consistency.

-

Culture Medium: RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and an appropriate concentration of Hygromycin B for stable cell line maintenance.

-

Test Compound: this compound, dissolved in 100% DMSO to create a 10 mM stock solution.

-

Positive Control: Nutlin-3a (Cayman Chemical or equivalent), a well-characterized MDM2-p53 inhibitor.[8] Prepare a 10 mM stock in 100% DMSO.

-

Assay Plates: White, solid-bottom 96-well or 384-well cell culture plates suitable for luminescence measurements. Clear-bottom plates can be used for initial cell morphology checks.[9]

-

Luminescence Detection Reagent: Commercially available luciferase assay system (e.g., Promega ONE-Glo™ or Thermo Scientific Pierce Firefly Luciferase Glow Assay Kit).

-

Detection Instrument: Plate reader with glow luminescence detection capability.

-

Reagents for Stable Cell Line Generation: Transfection reagent, selection antibiotic (Hygromycin B).

Detailed Experimental Protocols

Cell Culture and Maintenance

-

Culture: Maintain the SJSA-1 p53-RE Luciferase stable cell line in T-75 flasks with supplemented RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO₂.

-

Passaging: Subculture cells every 3-4 days, or when they reach 80-90% confluency. Do not allow cultures to become fully confluent, as this can alter cellular metabolism and assay performance.[10]

-

Quality Control: Regularly check for mycoplasma contamination and authenticate the cell line to ensure experimental integrity.[11]

Assay Protocol (96-Well Format)

This protocol is a starting point and should be optimized for specific laboratory conditions and instrumentation.

-

Cell Plating:

-

Harvest cells using trypsin and perform a cell count.

-

Dilute the cell suspension in fresh culture medium to a pre-optimized concentration (e.g., 2 x 10⁵ cells/mL).

-

Dispense 100 µL of the cell suspension into each well of a 96-well white plate (20,000 cells/well).

-

Causality Note: Plating cells evenly is critical. Gently swirl the plate after seeding to avoid the "edge effect," where cells concentrate at the well perimeter, leading to variable access to nutrients and test compounds.[10]

-

Incubate the plate for 24 hours at 37°C, 5% CO₂.

-

-

Compound Preparation and Addition:

-

Prepare a dilution series of the test compound (this compound) and the positive control (Nutlin-3a) in culture medium. A common approach is a 10-point, 3-fold serial dilution.

-

The final DMSO concentration in the assay wells must be kept constant and low (typically ≤ 0.5%) to avoid solvent-induced toxicity. Prepare the vehicle control wells with the same final DMSO concentration.

-

Remove the medium from the cell plate and add 100 µL of the compound dilutions to the respective wells.

-

Causality Note: A full dose-response curve is essential to determine compound potency (EC₅₀) and identify potential bell-shaped curves indicative of toxicity at high concentrations.

-

-

Incubation:

-

Incubate the plate for 18-24 hours at 37°C, 5% CO₂. This duration is typically sufficient for p53 stabilization, downstream gene transcription, and accumulation of the luciferase reporter protein.

-

-

Luminescence Reading:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature for 15-20 minutes.

-

Prepare the luciferase detection reagent according to the manufacturer's instructions.

-

Add a volume of detection reagent equal to the volume of culture medium in each well (e.g., 100 µL).

-

Incubate for 10 minutes at room temperature, protected from light, to allow for cell lysis and signal stabilization.

-

Read the luminescence on a compatible plate reader.

-

Data Analysis and Interpretation

-

Calculate Fold Activation: For each well, divide the raw luminescence unit (RLU) by the average RLU of the vehicle control wells.

-

Fold Activation = RLU_Compound / RLU_Vehicle_Avg

-

-

Dose-Response Curve: Plot the Fold Activation (Y-axis) against the logarithm of the compound concentration (X-axis).

-

EC₅₀ Determination: Use a non-linear regression model (e.g., four-parameter logistic fit) in software like GraphPad Prism to calculate the EC₅₀ value, which is the concentration of the compound that elicits 50% of the maximal response.

-

Assay Quality Metrics:

-

Signal-to-Background (S/B): S/B = RLU_Positive_Control_Avg / RLU_Vehicle_Avg. A ratio >3 is generally acceptable.

-

Z'-Factor: This metric assesses the quality of the assay for high-throughput screening. It considers the means and standard deviations of both positive (pos) and negative (neg) controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

-

Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

-

-

Sample Data Presentation

| Compound | Concentration (µM) | Avg. RLU | Std. Dev. | Fold Activation |

| Vehicle (0.5% DMSO) | 0 | 15,250 | 1,150 | 1.0 |

| Nutlin-3a (Positive Control) | 10 | 245,600 | 18,400 | 16.1 |

| 2-fluoro-N-methyl- | 0.1 | 16,100 | 1,300 | 1.1 |

| 5-nitrobenzenesulfonamide | 0.3 | 28,900 | 2,500 | 1.9 |

| 1.0 | 98,700 | 8,100 | 6.5 | |

| 3.0 | 181,500 | 15,200 | 11.9 | |

| 10.0 | 215,300 | 19,800 | 14.1 | |

| 30.0 | 220,100 | 21,500 | 14.4 |

Calculated Metrics:

-

S/B Ratio: 16.1

-

Z'-Factor (using 10 µM Nutlin-3a): 0.78

-

EC₅₀ (Test Compound): ~2.5 µM (determined by non-linear regression)

References

-

A cell-based high-throughput assay for the screening of small-molecule inhibitors of p53-MDM2 interaction. PubMed, National Center for Biotechnology Information.[Link]

-

MDM2-p53 Homogenous Assay Kit. BPS Bioscience.[Link]

-

Fluorescence polarization assay and inhibitor design for MDM2/p53 interaction. PubMed, National Center for Biotechnology Information.[Link]

-

Example Experiment: Detecting p53 Activation in COS-7 Cells Following Hydroxyurea Treatment. LI-COR Biosciences.[Link]

-

p53 Transcription Factor Activity Assay. Assay Genie.[Link]

-

A simple p53 functional assay for screening cell lines, blood, and tumors. PMC, National Center for Biotechnology Information.[Link]

-

Human p53 Assay Kit. Indigo Biosciences.[Link]

-

Development and application of PI3K assays for novel drug discovery. PubMed, National Center for Biotechnology Information.[Link]

-

Profiling Novel Sulfonamide Antitumor Agents with Cell-based Phenotypic Screens and Array-based Gene Expression Analysis. AACR Journals.[Link]

-

Identification of new inhibitors of Mdm2–p53 interaction via pharmacophore and structure-based virtual screening. PMC, National Center for Biotechnology Information.[Link]

-

Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.[Link]

-

Optimizing Your Cell Based Assay Performance Key Strategies. Marin Biologic Laboratories.[Link]

-

Cell Based Assays in Drug Development: Comprehensive Overview. Frontage Laboratories.[Link]

-

Analytical Methods for Cell Therapies: Method Development and Validation Challenges. BioProcess International.[Link]

-

Profiling novel sulfonamide antitumor agents with cell-based phenotypic screens and array-based gene expression analysis. PubMed, National Center for Biotechnology Information.[Link]

-

Case Study: Discovery of Inhibitors of the MDM2–p53 Protein-Protein Interaction. Springer Nature Experiments.[Link]

-

The Complete Guide to Cell-Based Assays. SPT Labtech.[Link]

-

Assay Development Principles and Good Research Practices for Rigor and Reproducibility in In Vitro Toxicology. Society of Toxicology.[Link]

-

Trends in kinase drug discovery: targets, indications and inhibitor design. BIOCEV.[Link]

-

Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells. PMC, National Center for Biotechnology Information.[Link]

Sources

- 1. A cell-based high-throughput assay for the screening of small-molecule inhibitors of p53-MDM2 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Case Study: Discovery of Inhibitors of the MDM2–p53 Protein-Protein Interaction | Springer Nature Experiments [experiments.springernature.com]

- 3. Profiling novel sulfonamide antitumor agents with cell-based phenotypic screens and array-based gene expression analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. Identification of new inhibitors of Mdm2–p53 interaction via pharmacophore and structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. indigobiosciences.com [indigobiosciences.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. bioprocessintl.com [bioprocessintl.com]

- 10. marinbio.com [marinbio.com]

- 11. toxicology.org [toxicology.org]

Application Note & Protocols for the Quantification of 2-fluoro-N-methyl-5-nitrobenzenesulfonamide

Introduction

2-fluoro-N-methyl-5-nitrobenzenesulfonamide is a compound of increasing interest within pharmaceutical research and development. Its chemical structure, featuring a sulfonamide group, a nitroaromatic moiety, and a fluorine atom, suggests potential applications as a synthetic intermediate or a pharmacologically active agent. Accurate and precise quantification of this molecule is paramount for ensuring the quality, safety, and efficacy of any potential drug product. This document provides detailed analytical methods for the robust quantification of this compound, designed for researchers, scientists, and drug development professionals. The methodologies presented are grounded in established analytical principles and adhere to the rigorous standards of method validation outlined by the International Council for Harmonisation (ICH).[1][2][3][4]

Guiding Principles of Method Development

The selection of an appropriate analytical technique is contingent upon the physicochemical properties of the analyte and the intended purpose of the analysis. For this compound, its aromatic nature and the presence of chromophoric groups make High-Performance Liquid Chromatography (HPLC) with UV detection a suitable choice for routine quantification. For more demanding applications requiring higher sensitivity and specificity, particularly in complex matrices, Gas Chromatography-Mass Spectrometry (GC-MS) offers a powerful alternative, leveraging the compound's potential volatility and providing mass-based identification.[5][6]

This guide will detail validated protocols for both HPLC-UV and GC-MS, providing a comprehensive toolkit for the analysis of this compound. The validation of these methods will be discussed in the context of ICH Q2(R2) guidelines to ensure they are fit for purpose.[2][4]

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis, offering high resolution, reproducibility, and the ability to analyze a wide range of compounds. For this compound, a reversed-phase HPLC method is proposed, which separates compounds based on their hydrophobicity.

Rationale for Method Selection

The presence of the aromatic ring and the nitro group in the target molecule will result in strong UV absorbance, making UV detection a sensitive and cost-effective choice. A C18 stationary phase is selected for its versatility and proven performance in separating a wide array of small molecules. The mobile phase composition is optimized to achieve a suitable retention time and sharp peak shape for accurate quantification.

Experimental Workflow: HPLC-UV

Caption: Workflow for HPLC-UV analysis of this compound.

Detailed Protocol: HPLC-UV

1. Materials and Reagents:

-

This compound reference standard (purity >99%)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade, filtered and degassed)

-

Methanol (HPLC grade)

-

0.45 µm syringe filters (e.g., PTFE)

2. Instrumentation:

-

HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Data acquisition and processing software.

3. Preparation of Standard Solutions:

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and dissolve it in a 25 mL volumetric flask with acetonitrile.

-

Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

4. Preparation of Sample Solutions:

-

Accurately weigh a quantity of the sample expected to contain approximately 25 mg of this compound.

-

Dissolve the sample in a 25 mL volumetric flask with acetonitrile and sonicate for 10 minutes to ensure complete dissolution.

-

Dilute an aliquot of this solution with the mobile phase to bring the concentration within the calibration range.

-

Filter the final solution through a 0.45 µm syringe filter before injection.

5. Chromatographic Conditions:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm |

| Run Time | 10 minutes |

6. Data Analysis and Quantification:

-

Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

-

Perform a linear regression analysis of the calibration curve. The correlation coefficient (r²) should be >0.999.[7]

-

Inject the sample solutions and determine the concentration of this compound using the equation from the calibration curve.

Method Validation Summary (ICH Q2(R2) Framework)

A validated method ensures that the results are reliable and reproducible.[1][2][4] The following parameters should be assessed:

| Validation Parameter | Acceptance Criteria |

| Specificity | The analyte peak should be well-resolved from any impurities or matrix components. |

| Linearity | Correlation coefficient (r²) > 0.999 over the concentration range. |

| Accuracy | % Recovery between 98.0% and 102.0% for spiked samples. |

| Precision | Repeatability (RSD) ≤ 2.0%; Intermediate Precision (RSD) ≤ 2.0%.[1] |

| Range | The range should cover from the reporting level of impurities to 120% of the assay specification.[3] |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1.[8] |

| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1.[8] |

| Robustness | The method should remain unaffected by small, deliberate variations in method parameters. |

Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

For applications requiring higher sensitivity and confirmatory analysis, GC-MS is the method of choice. This technique is particularly useful for identifying and quantifying trace levels of the analyte, especially in the presence of co-eluting impurities. The thermal stability and volatility of this compound make it amenable to GC analysis.

Rationale for Method Selection

The nitroaromatic nature of the compound makes it suitable for detection by electron capture detectors (ECD) or, more definitively, by a mass spectrometer.[5][6] Mass spectrometry provides structural information, which is invaluable for unambiguous identification. A splitless injection is recommended to maximize the transfer of the analyte onto the column, thereby enhancing sensitivity.

Experimental Workflow: GC-MS

Caption: Workflow for GC-MS analysis of this compound.

Detailed Protocol: GC-MS

1. Materials and Reagents:

-

This compound reference standard (purity >99%)

-

Ethyl acetate (GC grade)

-

Helium (carrier gas, ultra-high purity)

2. Instrumentation:

-

Gas chromatograph equipped with a split/splitless injector and a mass selective detector (MSD).

-

A fused-silica capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).[9]

-

Data acquisition and processing software.

3. Preparation of Standard and Sample Solutions:

-

Follow the same procedure as for the HPLC method, but use ethyl acetate as the solvent. Prepare a series of working standards with concentrations ranging from 0.1 µg/mL to 10 µg/mL.

4. GC-MS Conditions:

| Parameter | Condition |

| Injector | Splitless mode, 250 °C |

| Injection Volume | 1 µL |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | Initial temp 150 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min. |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Impact (EI) at 70 eV |

| Mass Range | m/z 50-400 |

| Quantification Ion | To be determined from the mass spectrum of the standard (likely the molecular ion or a major fragment). |

5. Data Analysis and Quantification:

-

Identify the retention time and the characteristic mass spectrum of this compound by injecting a standard solution.

-

Select a prominent and specific ion for quantification.

-

Generate a calibration curve by plotting the peak area of the quantification ion against the concentration of the standard solutions.

-

Quantify the analyte in the sample solutions using the calibration curve.

Method Validation Considerations for GC-MS

The validation parameters for the GC-MS method are similar to those for the HPLC method. However, special attention should be paid to:

-

Specificity: The use of mass spectrometry provides a high degree of specificity. The identity of the analyte should be confirmed by comparing its mass spectrum with that of a reference standard.

-

Matrix Effects: In complex sample matrices, co-eluting compounds can interfere with the ionization of the target analyte. This should be evaluated by comparing the response of the analyte in the matrix with its response in a pure solvent.

Conclusion

The HPLC-UV and GC-MS methods detailed in this application note provide robust and reliable approaches for the quantification of this compound. The choice between the two methods will depend on the specific requirements of the analysis, such as the desired sensitivity, selectivity, and the nature of the sample matrix. Adherence to the principles of method validation as outlined by the ICH is crucial for ensuring the generation of high-quality, defensible data in a regulated environment.

References

- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025, July 22).

- Gas chromatographic and mass spectrometric determination of nitroaromatics in water. (n.d.).

- Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30).

- ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.).

- ICH Q2(R2) Guide: Analytical Method Validation Explained | IntuitionLabs. (2026, February 12).

- Validation of analytical procedures according to the ICH guidelines - Efor Group. (n.d.).

- Quantitative Analysis of Sulfonamide Residues in Natural Animal Casings by HPLC. (2025, August 7).

- Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC. (2019, January 28).

- Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. (n.d.).

- Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. (n.d.).

- A Toolbox for the Determination of Nitroaromatic Explosives in Marine Water, Sediment, and Biota Samples on Femtogram Levels by GC-MS/MS - MDPI. (2021, March 16).

- CLG-SUL4.04 Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry - NUCLEUS information resources. (n.d.).

- GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD. (n.d.).

Sources

- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]

- 2. database.ich.org [database.ich.org]

- 3. database.ich.org [database.ich.org]

- 4. intuitionlabs.ai [intuitionlabs.ai]

- 5. Gas chromatographic and mass spectrometric determination of nitroaromatics in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. agilent.com [agilent.com]

- 7. researchgate.net [researchgate.net]

- 8. agilent.com [agilent.com]

- 9. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

"2-fluoro-N-methyl-5-nitrobenzenesulfonamide" assay variability and reproducibility

Technical Support Center: 2-Fluoro-N-methyl-5-nitrobenzenesulfonamide

Topic: Assay Variability, Stability, and Reproducibility Guide Audience: Researchers, Medicinal Chemists, and QC Analysts Catalog Ref: LD-2059 (Generic Identifier)

Executive Summary: The "Hidden" Reactivity

This compound is not merely a passive building block; it is an activated electrophile. The presence of the para-nitro group and the sulfonamide moiety significantly activates the fluorine atom at the C2 position towards Nucleophilic Aromatic Substitution (SNAr).

Most "assay variability" reported for this compound stems from two root causes:

-

Unintended Hydrolysis/Substitution: The fluorine atom is labile in basic or nucleophilic buffers (e.g., Tris, thiols), leading to degradation before or during the assay.

-

Sulfonamide Acidity: The N-methyl sulfonamide proton is sufficiently acidic to cause retention time shifts in HPLC if mobile phase pH is not strictly controlled.

This guide provides the protocols to stabilize your workflows and validate your data.

Critical Troubleshooting Guide (Q&A)

Category A: HPLC/LC-MS Assay Variability

Q1: Why do I see a "ghost peak" or a split peak in my HPLC chromatogram? Diagnosis: This is likely the hydrolysis product (2-hydroxy-N-methyl-5-nitrobenzenesulfonamide) or a solvent adduct. Mechanism: If you dissolve the sample in Methanol (MeOH) and let it sit, the methoxide ion (formed in trace amounts or catalyzed by base) can displace the fluoride (SNAr), forming the methoxy-derivative. Solution:

-

Solvent Switch: Use Acetonitrile (MeCN) instead of Methanol for stock preparation. MeCN is non-nucleophilic.

-

Avoid DMSO for Long-term Storage: DMSO is hygroscopic; absorbed water can hydrolyze the fluoride over time.

-

Protocol: Prepare fresh stocks immediately before injection. Do not store dilute samples in the autosampler (>4 hours).

Q2: My retention time (RT) shifts between runs. Is the column failing? Diagnosis: pH instability in the mobile phase. Mechanism: The sulfonamide nitrogen (–SO₂NHMe) has a pKa estimated between 10–11. However, the electron-withdrawing nitro and fluoro groups can lower this pKa. If your mobile phase pH is near the compound's pKa, the species exists in equilibrium between neutral and ionized forms, causing RT drift and peak tailing. Solution:

-

Buffer Choice: Use a buffered mobile phase (e.g., 0.1% Formic Acid or 10 mM Ammonium Acetate) rather than just "Water/MeCN".

-

Acidic Conditions: Run the assay at pH 2–3 (using Formic Acid or TFA). This ensures the sulfonamide remains fully protonated (neutral), stabilizing the RT and improving peak shape.

Category B: Reaction & Synthesis Reproducibility

Q3: The yield of my labeling reaction is inconsistent (sometimes 80%, sometimes 20%). Diagnosis: Competition from buffer nucleophiles. Mechanism: You are likely running the reaction in a buffer containing primary amines (Tris, Glycine) or thiols (DTT, BME). These nucleophiles react with the 2-fluoro position faster than your target molecule. Solution:

-

Buffer Ban: Do NOT use Tris, Glycine, or thiol-containing buffers.

-

Recommended Buffers: Use HEPES, MOPS, or PBS (Phosphate Buffered Saline).

-

pH Control: Keep pH < 8.0. At pH > 8.5, hydroxide ions (OH⁻) become competitive nucleophiles, hydrolyzing the probe.

Visualizing the Instability Pathways

The following diagram illustrates the competing pathways that cause assay variability. The "Desired Path" is often the reaction with a specific target amine, while "Interference" comes from hydrolysis or solvent reaction.

Figure 1: Competing reaction pathways. The 2-fluoro position is susceptible to attack by water (hydrolysis) or protic solvents (methanolysis), leading to impurities often mistaken for assay failure.

Standardized Analytical Protocol (HPLC)

To eliminate variability, adopt this standardized QC method.

| Parameter | Specification | Rationale |

| Column | C18 (e.g., Agilent Zorbax or Waters BEH), 3.5 µm | Standard reverse-phase retention. |

| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH suppresses sulfonamide ionization. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | MeCN prevents methoxy-adduct formation. |

| Gradient | 5% B to 95% B over 10 min | Generic gradient covers polar impurities. |

| Flow Rate | 1.0 mL/min | Standard backpressure management. |

| Detection | UV @ 254 nm & 280 nm | Nitro group provides strong absorbance at 254 nm. |

| Sample Diluent | 100% Acetonitrile | CRITICAL: Avoid MeOH to prevent artifacts. |

Troubleshooting Decision Tree

Follow this logic flow when encountering assay anomalies.

Figure 2: Step-by-step diagnostic workflow for resolving chromatographic and stability issues.

References

-

Nucleophilic Arom

- Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the reaction of 2,4-dinitrochlorobenzene with some amines. Chemical Reviews.

- Note: Establishes the reactivity of nitro-activated halo-benzenes, the core mechanism for this compound's instability.

-

Sulfonamide Acidity and HPLC Behavior

- Supuran, C. T. (2017). Carbonic anhydrase inhibitors: Sulfonamides and their isosteres.

- Note: Discusses the pKa and ionization properties of sulfonamides relevant to mobile phase pH selection.

-

Stability of Fluorinated Nitro-arom

- Li, K. B., et al. (2017). A Nile red-based near-infrared fluorescent probe for endogenous hydrogen polysulfides in living cells. Analytical Methods.

- Note: Demonstrates the use of the 2-fluoro-5-nitro motif as a reactive probe and its susceptibility to hydrolysis.

-

HPLC Method Valid

- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.

- Note: The authoritative text on solvent selection (MeCN vs MeOH) to avoid artifacts in reactive samples.

Validation & Comparative

"2-fluoro-N-methyl-5-nitrobenzenesulfonamide" structure-activity relationship (SAR) studies

Topic: "2-fluoro-N-methyl-5-nitrobenzenesulfonamide" structure-activity relationship (SAR) studies Content Type: Publish Comparison Guide

Unlocking the Potential of this compound in Drug Discovery

Executive Summary

In the landscape of medicinal chemistry, This compound (FMNBS) is not merely a passive intermediate; it is a "privileged electrophile." Unlike standard building blocks, FMNBS possesses a highly activated fluorine atom, primed by the ortho-sulfonamide and para-nitro electron-withdrawing groups (EWGs). This unique electronic signature makes it an ideal scaffold for Nucleophilic Aromatic Substitution (SNAr) , allowing researchers to rapidly generate diverse libraries of Bcl-2 inhibitors, hypoxia-activated prodrugs, and antimicrobial agents.

This guide analyzes the Structure-Activity Relationship (SAR) of FMNBS, comparing its reactivity against chlorinated analogs and detailing its application in synthesizing high-affinity bioactive molecules.

Part 1: The Chemical Logic (Mechanism of Action)

To understand the SAR of FMNBS, one must first understand its reactivity profile. The molecule functions as a "warhead" for covalent attachment or as a precursor for amino-benzenesulfonamide derivatives.

1. The "Activated Fluorine" Effect

The fluorine atom at position C2 is the focal point of this molecule's utility.

-

Electronic Activation: The Sulfonamide (

) at C1 and the Nitro group ( -

The Fluorine Advantage: In SNAr reactions involving highly activated rings, Fluorine is often a superior leaving group to Chlorine or Bromine . This is counter-intuitive to standard

chemistry but applies here because the rate-determining step is the formation of the Meisenheimer Complex (addition), not the bond breaking (elimination). The high electronegativity of Fluorine stabilizes this transition state.

2. The N-Methyl Sulfonamide Role

Unlike a primary sulfonamide (

-

Reduces Acidic Ionization: It removes one acidic proton, altering the pKa and improving membrane permeability (LogP).

-

Blocks CA Binding: It sterically and electronically prevents coordination with the Zinc ion in Carbonic Anhydrase, thereby reducing off-target side effects common to primary sulfonamides.

Visualization: The SNAr Mechanism

The following diagram illustrates the reaction pathway that makes FMNBS a critical scaffold.

Figure 1: The SNAr reaction mechanism. The electron-deficient ring facilitates nucleophilic attack at C2, stabilized by the high electronegativity of the fluorine atom.

Part 2: Comparative Analysis & SAR Data

When selecting a scaffold for library generation, the choice of leaving group and substituents is critical. Below is a comparison of FMNBS against its chlorinated analog and the unmethylated variant.

Table 1: Scaffold Reactivity and Property Comparison

| Feature | FMNBS (Fluoro-Analog) | Chloro-Analog (2-Cl-5-NO2...) | Primary Sulfonamide (No Methyl) |

| SNAr Reactivity | High (Fast kinetics due to Meisenheimer stabilization) | Moderate (Slower addition step) | High |

| Reaction Temp | Mild ( | Elevated ( | Mild |

| Selectivity | High regioselectivity for C2 | Moderate | High |

| Solubility (LogP) | Moderate (Improved lipophilicity) | Moderate | Low (More polar/ionizable) |

| Off-Target Risk | Low (Does not bind Carbonic Anhydrase) | Low | High (Potent CA Inhibitor) |

| Primary Use | Rapid Library Synthesis (High Yield) | Cost-effective bulk synthesis | CA Inhibitor development |

Key SAR Insights

-

The C5-Nitro Group: Essential for activity. Reduction of the nitro group to an aniline (

) after the SNAr coupling allows for further derivatization (e.g., amide coupling), creating "Double-Ended" inhibitors often seen in kinase or Bcl-2 drug discovery [1]. -

The N-Methyl Group: SAR studies indicate that maintaining the N-methyl group preserves activity against intracellular targets (like kinases) by preventing sequestration in the blood as a sulfonamide anion.

Part 3: Experimental Protocols (Self-Validating Systems)

To utilize FMNBS effectively, strict control of stoichiometry and base is required to prevent sulfonamide deprotonation competition.

Protocol A: Synthesis of Bcl-2 Inhibitor Precursors (SNAr Displacement)

Objective: Displace the fluorine with a piperazine derivative to create a core scaffold common in anti-apoptotic drugs.

Materials:

-

Substrate: this compound (1.0 eq)

-

Nucleophile: N-Boc-piperazine (1.1 eq)

-

Base: DIPEA (Diisopropylethylamine) (2.0 eq)

-

Solvent: DMF or DMSO (Anhydrous)

Step-by-Step Methodology:

-

Dissolution: Dissolve 1.0 mmol of FMNBS in 3 mL of anhydrous DMF under an inert atmosphere (

). -

Activation: Add 2.0 mmol of DIPEA. Stir for 5 minutes at Room Temperature (RT). Note: The solution may darken slightly.

-

Addition: Dropwise add 1.1 mmol of N-Boc-piperazine dissolved in 1 mL DMF.

-

Reaction: Stir at

for 4 hours. Monitor via TLC (30% EtOAc/Hexane) or LC-MS.-

Validation Check: Disappearance of the starting material peak (m/z ~234) and appearance of the product peak (m/z ~400).

-

-

Workup: Pour mixture into ice water. The product should precipitate as a yellow/orange solid (due to the nitroaniline chromophore). Filter and wash with water.

Protocol B: Nitro-Reduction to Aniline (Post-Coupling)

Objective: Convert the inactive nitro-precursor into the active amine warhead.

-

Dissolve the SNAr product in MeOH.

-

Add 10% Pd/C (10 wt%) and apply

balloon pressure. -

Stir for 2 hours. Filter through Celite.

-

Result: The yellow color will fade, indicating reduction of

to

Part 4: Strategic Application Workflows

FMNBS serves as a divergence point for three distinct therapeutic classes.